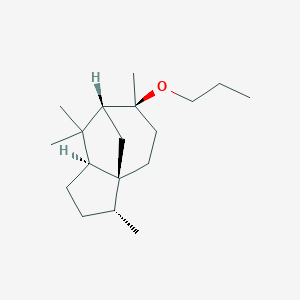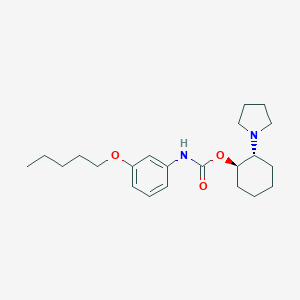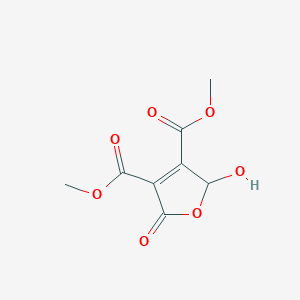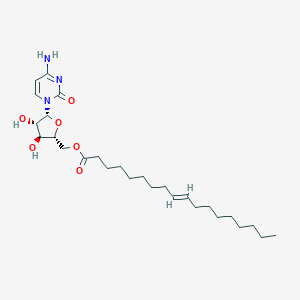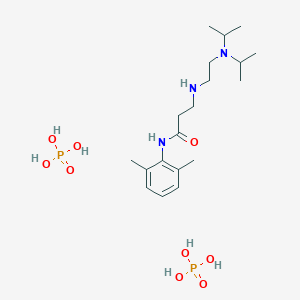
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate, also known as DPPEP, is a chemical compound that has been studied extensively for its potential applications in scientific research. DPPEP is a synthetic compound that was first synthesized in 2011, and since then, it has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate involves its interaction with specific proteins in the body, including enzymes and receptors. N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been shown to bind to these proteins, which can alter their activity and function. This interaction can help researchers better understand the function of these proteins and their role in various physiological processes.
Effets Biochimiques Et Physiologiques
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These effects include changes in enzyme activity, alterations in cellular signaling pathways, and changes in gene expression. N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has also been shown to have potential anti-inflammatory and anti-tumor properties, although further research is needed to fully understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has several potential advantages for laboratory experiments, including its ability to selectively interact with specific proteins and enzymes in the body. This selectivity can help researchers better understand the function of these proteins and their role in various physiological processes. However, N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate also has some limitations, including its potential toxicity and the complexity of its synthesis method.
Orientations Futures
There are several future directions for research involving N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate. One potential area of study is the development of more efficient synthesis methods for N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate, which could help to reduce the cost and complexity of producing the compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate, including its potential anti-inflammatory and anti-tumor properties. Finally, N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate could be studied further as a tool for studying the function of specific proteins and enzymes in biological systems, which could have implications for the development of new drugs and therapies.
Méthodes De Synthèse
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate can be synthesized in a laboratory setting using a multi-step process involving various chemical reactions. The synthesis method involves the use of starting materials such as 2,6-dimethylphenylamine, 3-bromopropionyl chloride, and dipropan-2-ylamine, which are combined and subjected to a series of chemical reactions to produce the final product. The synthesis method is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been studied for its potential applications in scientific research, including its use as a tool for studying the function of certain proteins and enzymes in biological systems. N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been shown to interact with specific proteins in the body, which can help researchers better understand their function and role in various physiological processes.
Propriétés
Numéro CAS |
105668-70-0 |
|---|---|
Nom du produit |
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate |
Formule moléculaire |
C19H39N3O9P2 |
Poids moléculaire |
515.5 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-3-[2-[di(propan-2-yl)amino]ethylamino]propanamide;phosphoric acid |
InChI |
InChI=1S/C19H33N3O.2H3O4P/c1-14(2)22(15(3)4)13-12-20-11-10-18(23)21-19-16(5)8-7-9-17(19)6;2*1-5(2,3)4/h7-9,14-15,20H,10-13H2,1-6H3,(H,21,23);2*(H3,1,2,3,4) |
Clé InChI |
HUPHIGLPVZNSRC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCNCCN(C(C)C)C(C)C.OP(=O)(O)O.OP(=O)(O)O |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CCNCCN(C(C)C)C(C)C.OP(=O)(O)O.OP(=O)(O)O |
Synonymes |
3-(diisopropylaminoethylamino)-2',6'-dimethylpropionanilide, diphosphoric acid AN 132 AN-132 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



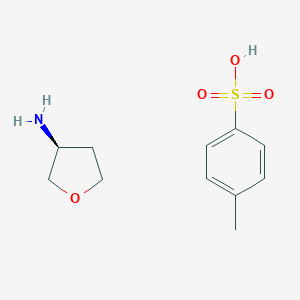
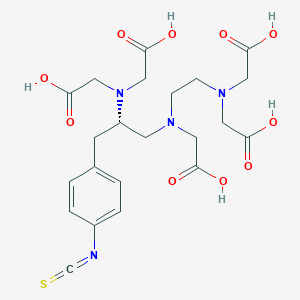
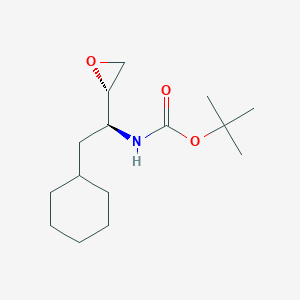
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)
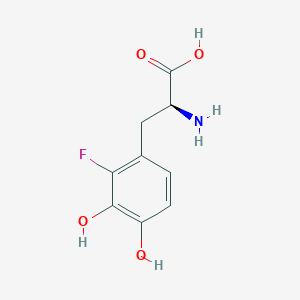
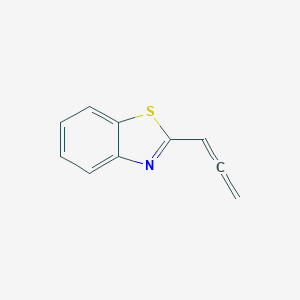
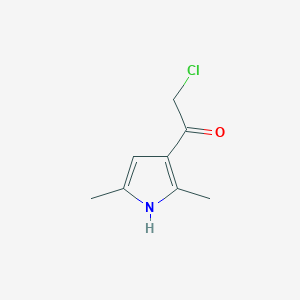
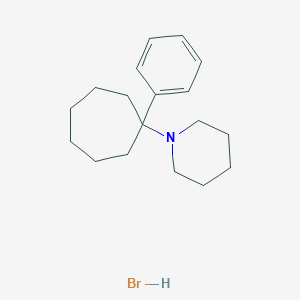
![Pentanol-N, [1-14C]](/img/structure/B9599.png)
